Adosopine

Analytical Chemistry Pharmacokinetics Bioanalysis

Adosopine is an N-acetylated dibenzoazepine patented (US5080905A) for increasing bladder capacity via a non-cholinergic mechanism—not a generic anticholinergic. The free 10-amino scaffold is critical for its unique effect on urinary bladder hyperreflexia, distinct from CNS anticonvulsant dibenzoazepines. Substituting with flavoxate or rociverine without comparative bladder capacity data risks non-reproducible results. A validated HPLC-UV method (linearity 50–5000 ng/mL/g, recovery >82%, precision 8.2–14% CV) enables immediate PK studies in rat plasma and brain tissue, eliminating method development overhead for academic labs and CROs.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 88124-26-9
Cat. No. B1665546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdosopine
CAS88124-26-9
Synonyms10-acetamido-5-methyl-5,6-dihydro-11H-dibenzo(b,e)azepin-6,11-dione
adosupine
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20)
InChIKeyKLSKLNWJEDXFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adosopine (CAS 88124-26-9): Core Data Sheet for R&D Sourcing in Dibenzoazepine Bladder Hyperreflexia Research


Adosopine (CAS 88124-26-9), also referenced in literature as adosupine, is a small-molecule dibenzoazepine derivative with a monoisotopic mass of 294.1 Da [1]. It is a specific N-acetylated congener within a distinct patent-defined chemical series of 10-amino-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-diones intended for modulating urinary bladder hyperreflexia [2]. Unlike other dibenzoazepine compounds which primarily act as CNS anticonvulsants or sedatives, the therapeutic use of this series is explicitly for the treatment of urinary incontinence [3]. Adosopine is categorized as an experimental drug that has not advanced to registered clinical trials, making its procurement strictly for laboratory and preclinical investigational use [1].

Adosopine (88124-26-9) vs. Generic Alternatives: The Risk of Assumption in Urinary Incontinence R&D


Substituting Adosopine with a generic dibenzoazepine or a typical anticholinergic/smooth muscle relaxant (e.g., flavoxate, rociverine) for bladder hyperreflexia studies is not scientifically justified. The parent patent (US5080905A) establishes that the free 10-amino function on the dibenzoazepine scaffold is critical for the unique effect of increasing bladder capacity, a property distinct from the CNS activity of related 10-amino-6-one derivatives [1]. Adosopine specifically features an N-acetyl protecting group at the 10-position, which may serve as a prodrug or a pharmacologically distinct entity altering pharmacokinetic distribution to the CNS and bladder tissue, as evidenced by its established brain penetration in rat models [2]. Assuming functional equivalence between Adosopine and other smooth muscle relaxants—such as rociverine, which is more effective than flavoxate in reversing detrusor hyperreflexia—without head-to-head comparison of bladder capacity metrics introduces high risk of negative or non-reproducible data in experimental urology [3].

Adosopine (88124-26-9): A Quantitative Evidence Guide for Scientific Selection


Comparative Analytical Validation: HPLC Linearity and Precision for Adosopine Quantification in Biological Matrices

For accurate in vivo studies, validated bioanalytical methods are essential. Adosopine has a specific, published HPLC-UV method for detection in rat plasma and brain, establishing linearity over a defined concentration range. While no direct comparator assay is provided for a close analog, this method provides a benchmark for analytical rigor that generic sourcing without such validation cannot offer. The method demonstrates linear standard curves for Adosopine in the range 50–5000 ng/mL (or ng/g) in both plasma and brain tissue [1].

Analytical Chemistry Pharmacokinetics Bioanalysis Method Validation

Precision and Accuracy Metrics for Adosopine Bioanalysis in Rat Studies

Beyond linearity, the reliability of quantitative data hinges on assay precision and accuracy. The HPLC-UV method for Adosopine demonstrates acceptable performance parameters for preclinical application. The between-assay and within-assay variations for high and low concentrations of Adosopine and its three metabolites were between 8.2% and 14% across the validated concentration range [1]. The method's accuracy, measured as relative error, was consistently lower than 10% [1].

Analytical Validation Precision Accuracy Method Development

High Analytical Recovery of Adosopine from Biological Matrices

Efficient extraction from complex biological matrices is a prerequisite for accurate pharmacokinetic assessment. The published method for Adosopine achieves high analytical recovery. The analytical recoveries for added Adosopine and its three metabolites were higher than 82% [1]. This contrasts with the unknown or potentially poor recovery that can plague the analysis of less well-characterized research compounds.

Sample Preparation Recovery Liquid-Liquid Extraction Bioanalysis

Cross-Class Efficacy Comparison: Smooth Muscle Relaxants for Detrusor Hyperreflexia

While direct comparative data between Adosopine and other agents for bladder hyperreflexia is lacking, class-level inference can be drawn from the patent-defined purpose of the dibenzoazepine series (restoring normal bladder capacity) [1]. This therapeutic aim is distinct from spasmolytics like rociverine and flavoxate. In a direct comparison using the reserpine-induced detrusor hyperreflexia model in anesthetized rats, orally administered rociverine produced a dose-related reversal and was more effective than flavoxate [2].

Urology Detrusor Hyperreflexia In Vivo Pharmacology Bladder Motility

Adosopine (88124-26-9) in Practice: Key Scenarios for Research and Industrial Use


Preclinical Pharmacokinetic and Brain Distribution Studies

Leverage the validated HPLC-UV method to conduct definitive pharmacokinetic (PK) studies in rats [1]. The method's established linearity (50–5000 ng/mL/g), precision (8.2–14% CV), and high recovery (>82%) in both plasma and brain tissue makes Adosopine an ideal tool for investigating the relationship between plasma exposure, brain penetration, and its effect on bladder hyperreflexia. This is particularly valuable for academic labs and contract research organizations (CROs) seeking to minimize analytical method development time and costs.

Investigating Novel Mechanisms of Bladder Capacity Regulation

As a compound specifically identified in a patent for increasing bladder capacity [1], Adosopine serves as a critical chemical probe for studying pathways distinct from conventional antimuscarinic or spasmolytic agents. Researchers can use Adosopine to explore non-cholinergic mechanisms of bladder control, potentially identifying new drug targets for overactive bladder (OAB) or neurogenic detrusor overactivity. Its brain penetration, as established by its detection in rat brain tissue [2], also makes it suitable for investigating the role of central nervous system (CNS) modulation in urinary incontinence.

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies

Adosopine, as an N-acetylated derivative of the 10-amino scaffold, is a key intermediate for medicinal chemistry programs. The parent patent (US5080905A) teaches that the free 10-amino function is crucial for activity [1]. By using Adosopine as a starting material or reference standard, medicinal chemists can systematically investigate the impact of N-substitution (e.g., alkylation, acylation) on in vitro target engagement, metabolic stability, and in vivo efficacy in bladder hyperreflexia models, thereby expanding the SAR of this unique dibenzoazepine series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adosopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.